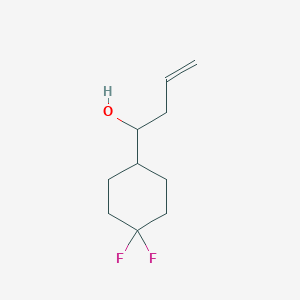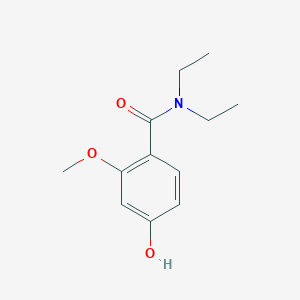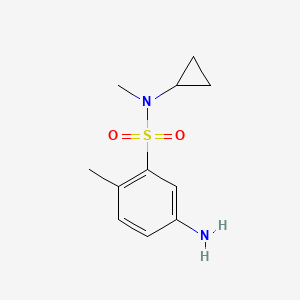
tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a pyridine ring substituted with iodine and methyl groups. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with the azetidine ring.
Iodination and Methylation: The pyridine ring is further functionalized by introducing iodine and methyl groups through electrophilic substitution reactions.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace the iodine or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Scientific Research Applications
tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a methoxy group on the pyridine ring.
tert-Butyl 3-((3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate: Different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19IN2O3 |
|---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodo-5-methylpyridin-2-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H19IN2O3/c1-9-6-16-12(5-11(9)15)19-10-7-17(8-10)13(18)20-14(2,3)4/h5-6,10H,7-8H2,1-4H3 |
InChI Key |
KOZUTCIJAXBMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)OC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


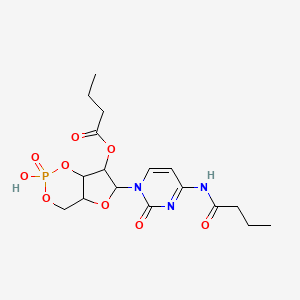
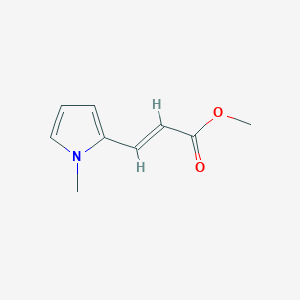
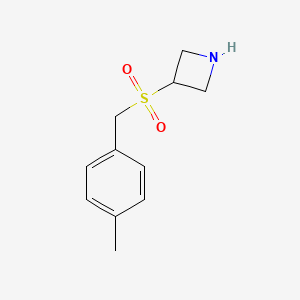
![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
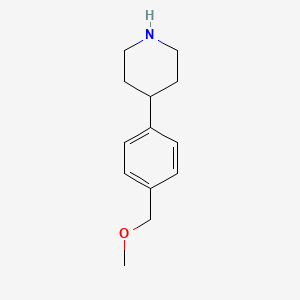
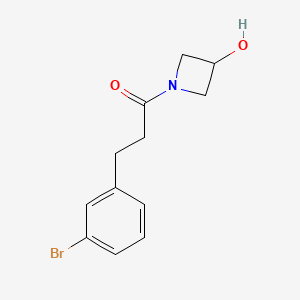
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
